H-Glu-Tyr-Glu-OH

Catalog No.
S999208
CAS No.
32140-46-8
M.F
C19H25N3O9
M. Wt
439.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Glu-Tyr-Glu-OH

CAS Number

32140-46-8

Product Name

H-Glu-Tyr-Glu-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Molecular Formula

C19H25N3O9

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)/t12-,13-,14-/m0/s1

InChI Key

RXJFSLQVMGYQEL-IHRRRGAJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
H-Glu-Tyr-Glu-OH is a trimer of amino acids synthesized synthetically. It belongs to the family of alpha-melanocyte-stimulating hormone (α-MSH) analogs, which have various bioactive properties. It has a peptide backbone made up of three amino acids: glutamic acid, tyrosine, and glutamic acid, and is also known as [Glu1]-α-MSH. The natural hormone α-MSH is involved in regulating a variety of physiological functions such as pigmentation, inflammation, and immune response. Due to its ability to stimulate melanogenesis, α-MSH and analogs like H-Glu-Tyr-Glu-OH have been extensively researched for their potential in treating skin disorders.
H-Glu-Tyr-Glu-OH is a white, crystalline powder that is soluble in water and acetic acid. Its molecular weight is 438.5 g/mol, and its structure consists of three amino acids connected through peptide bonds. It has a melting point of 220-225°C, and its solubility is temperature-dependent. It displays a pH-dependent absorbance maximum in the ultraviolet-visible (UV-Vis) spectrum.
H-Glu-Tyr-Glu-OH is synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides in which the peptide chain is built step-by-step on a solid support. After synthesis, the peptide is cleaved from the solid phase and purified through various chromatographic techniques. The purity and identity of the peptide are confirmed using analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
such as HPLC and MS are commonly used to characterize and quantify the peptide. HPLC is used to separate and quantify the individual components in a mixture, while MS is used to identify and verify the molecular weight of the peptide.
H-Glu-Tyr-Glu-OH has been shown to have a range of biological properties, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It is an agonist of the melanocortin-1 receptor (MC1R) and has been shown to stimulate melanogenesis in melanocytes, making it an attractive candidate for treating skin disorders such as vitiligo.
Although H-Glu-Tyr-Glu-OH has been shown to be relatively safe in experimental studies, its toxicity and safety in humans are not yet fully understood. Further studies are needed to evaluate its safety in clinical trials.
H-Glu-Tyr-Glu-OH has been extensively researched for its potential in treating skin disorders such as vitiligo, as well as in anti-inflammatory and neuroprotective therapies. It has also been used as a tool in neuroscience research as an MC1R agonist.
Currently, research on H-Glu-Tyr-Glu-OH is focused on its potential therapeutic applications, including vitiligo and neurodegenerative diseases. There is also ongoing research to better understand its mechanisms of action and its safety profile in humans.
H-Glu-Tyr-Glu-OH has potential implications in various fields of research and industry, including dermatology, immunology, and neuroscience. Its ability to stimulate melanogenesis makes it an attractive candidate for treating skin disorders such as vitiligo. Its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases.
Despite promising results in preclinical studies, the clinical efficacy of H-Glu-Tyr-Glu-OH has yet to be firmly established. Future studies are needed to determine its safety and efficacy in humans. In addition, further research is needed to explore its potential therapeutic applications in various fields of research and industry.
- Investigating the potential of H-Glu-Tyr-Glu-OH as an anti-inflammatory agent
- Evaluating the role of H-Glu-Tyr-Glu-OH in regulating the immune system
- Exploring the potential of H-Glu-Tyr-Glu-OH in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease
- Investigating the use of H-Glu-Tyr-Glu-OH as a tool in neuroscience research
- Developing new synthesis methods for H-Glu-Tyr-Glu-OH to improve its yield and scalability
- Investigating the mechanism of action of H-Glu-Tyr-Glu-OH in melanogenesis
- Evaluating the long-term safety and toxicity of H-Glu-Tyr-Glu-OH in humans
- Developing novel formulations of H-Glu-Tyr-Glu-OH for topical or systemic delivery in dermatology and other therapeutic applications.

XLogP3

-5

Sequence

EYE

Wikipedia

Glu-Tyr-Glu

Dates

Modify: 2023-08-16

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